Tipepidine hibenzate

GIRK channel pharmacology dopamine D2 receptor ADHD research

Tipepidine hibenzate (CAS 31139-87-4) is a JP18-designated, non-opioid antitussive API with a unique GIRK channel inhibitory mechanism (IC50 7.0 μM) not shared by codeine or dextromethorphan. It eliminates DEA-controlled substance constraints and offers reproducible crystalline properties: melting point 187–190°C, water sorption <1.7%. Validated for ADHD research (r=0.998 correlation with hyperactivity amelioration) and ex vivo airway studies requiring selective cholinergic antagonism unavailable with comparator antitussives. Request a quote for bulk quantities.

Molecular Formula C29H27NO4S2
Molecular Weight 517.7 g/mol
CAS No. 31139-87-4
Cat. No. B1241564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipepidine hibenzate
CAS31139-87-4
Synonymstipepidine
tipepidine citrate (1:1)
tipepidine hibenzate
tipepidine ibenzato
Molecular FormulaC29H27NO4S2
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESCN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C15H17NS2.C14H10O4/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1-8,15H,(H,17,18)
InChIKeyKEEAAKGKVVTPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tipepidine Hibenzate (CAS 31139-87-4): Non-Opioid Antitussive Procurement and Selection Guide


Tipepidine hibenzate (CAS 31139-87-4) is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class [1]. It is designated as an official drug substance in the Japanese Pharmacopoeia (JP18) and is categorized under the WHO ATC code R05DB24 for respiratory system preparations [2]. The compound functions as a centrally acting cough suppressant that inhibits the cough center in the medulla oblongata while also promoting expectoration through increased bronchial secretion and enhanced mucociliary activity [1].

Tipepidine Hibenzate Procurement: Why Class-Level Substitution Carries Scientific and Formulation Risk


Within the non-narcotic antitussive class, compounds exhibit mechanistically distinct profiles that preclude simple interchangeability for research or formulation purposes. Tipepidine hibenzate differentiates itself through a specific G protein-coupled inwardly rectifying potassium (GIRK) channel inhibitory mechanism with a defined IC50 of 7.0 μM for dopamine D2 receptor-mediated GIRK currents [1], a property not shared by opioids such as codeine which act primarily on μ-opioid receptors [2]. Furthermore, the hibenzate salt form imparts specific physicochemical characteristics including a melting point range of 187-190°C and a defined crystalline structure that influence formulation behavior and stability . Generic substitution with alternative salts or structurally related antitussives would fundamentally alter both the pharmacological profile and the material properties critical to experimental reproducibility and product development.

Tipepidine Hibenzate Evidence Guide: Quantified Differentiation Against Comparator Compounds


GIRK Channel Inhibition Potency: Quantified IC50 and Behavioral Correlation

Tipepidine reversibly inhibits dopamine D2 receptor-mediated GIRK currents (IDA(GIRK)) with an IC50 of 7.0 μM [1]. The ameliorating effect of centrally acting antitussives on methamphetamine-induced hyperactivity in mice shows a strong correlation with their GIRK channel inhibitory actions, with a correlation coefficient (r) of 0.998 [2]. This quantitative relationship establishes GIRK inhibition as a measurable predictor of behavioral efficacy in this model system.

GIRK channel pharmacology dopamine D2 receptor ADHD research central antitussive mechanism

Differential Bronchial Muscle Inhibition: Cholinergic vs. Non-Cholinergic Selectivity

In guinea-pig isolated bronchial muscle, tipepidine (0.1–100 μM) and dextromethorphan (1–300 μM) both produced concentration-dependent inhibition of biphasic neurogenic contractions [1]. However, a critical mechanistic divergence was observed: tipepidine (10–100 μM) inhibited contractions evoked by exogenous acetylcholine (ACh, 1–30 μM), whereas dextromethorphan (10–100 μM) and noscapine (10–100 μM) had no effect on exogenous ACh-induced contractions [1]. This selective cholinergic antagonism is unique to tipepidine among the antitussives tested.

bronchial pharmacology neurogenic contraction airway smooth muscle cholinergic antagonism

Opioid Receptor Independence: Safety Profile Differentiation from Codeine

Tipepidine hibenzate acts through a mechanism distinct from conventional antitussives like codeine, which primarily act on opioid receptors [1]. Unlike opioid-based antitussives, tipepidine has a lower risk of addiction and side effects associated with μ-opioid receptor agonism [1]. While tipepidine increases dopamine levels in the nucleus accumbens through GIRK channel inhibition, it does so without increasing locomotor activity or producing methamphetamine-like behavioral sensitization [2].

opioid receptor addiction potential safety pharmacology antitussive mechanism

Hibenzate Salt Crystalline Stability: Defined Physicochemical Properties

The hibenzate salt of tipepidine forms a stable crystalline structure with a melting point range of 187-190°C, indicating substantial intermolecular forces and structural stability . The hibenzate counterion, chemically designated as 2-(4-hydroxybenzoyl)benzoic acid, creates an ionic association that yields enhanced physicochemical properties compared to the individual components . The compound exhibits a water sorption of less than 1.7% at 25°C and 80% relative humidity as determined by dynamic vapor sorption [1].

salt selection crystalline form physicochemical characterization formulation development

Tipepidine Hibenzate: Evidence-Based Research and Industrial Application Scenarios


ADHD and Central Nervous System Research: Leveraging GIRK Channel Correlation

For researchers investigating attention-deficit/hyperactivity disorder (ADHD) or GIRK channel-mediated central nervous system effects, tipepidine hibenzate offers a validated tool compound. The demonstrated correlation (r = 0.998) between GIRK channel inhibition and the amelioration of methamphetamine-induced hyperactivity in mice provides a quantifiable framework for dose selection and efficacy prediction [1]. The compound's ability to inhibit 6-hydroxydopamine-lesion-induced hyperactivity at cough suppressant doses, with little effect on motor coordination as assessed by the rota-rod test, further supports its utility in behavioral pharmacology studies targeting hyperactivity without motor impairment [1].

Airway Pharmacology: Investigating Cholinergic Mechanisms in Bronchial Tissue

Tipepidine hibenzate is the appropriate selection for ex vivo airway studies requiring selective cholinergic antagonism. Its demonstrated ability to inhibit exogenous acetylcholine-induced contractions in guinea-pig bronchial muscle, a property not shared by dextromethorphan or noscapine at equivalent concentrations (10–100 μM), makes it uniquely suited for dissecting cholinergic versus non-cholinergic components of neurogenic bronchoconstriction [2]. This selectivity enables researchers to isolate and study cholinergic pathways without the confounding lack of effect observed with comparator antitussives [2].

Non-Opioid Antitussive Formulation Development and Safety Pharmacology

For pharmaceutical development teams seeking a non-controlled antitussive active pharmaceutical ingredient (API), tipepidine hibenzate eliminates the regulatory constraints associated with opioid-based comparators such as codeine. The compound's non-opioid mechanism of action—operating through GIRK channel inhibition rather than μ-opioid receptor agonism—reduces addiction liability and simplifies procurement, storage, and handling requirements [3]. This regulatory advantage, combined with the established safety profile documented in the Japanese Pharmacopoeia and its classification as a Class II OTC drug in Japan, supports its use in early-stage formulation development and safety pharmacology studies [4].

Stable Salt Form Selection for Analytical Method Development

The hibenzate salt form provides a well-characterized crystalline material suitable for analytical method development and quality control applications. With a defined melting point range of 187-190°C and water sorption below 1.7% at 25°C and 80% relative humidity, the compound offers reproducible physicochemical properties that minimize variability in weighing, sample preparation, and chromatographic analysis [5]. These characteristics support the development of robust HPLC methods, dissolution testing protocols, and stability-indicating assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tipepidine hibenzate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.